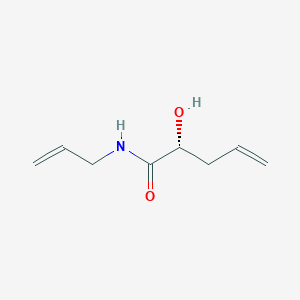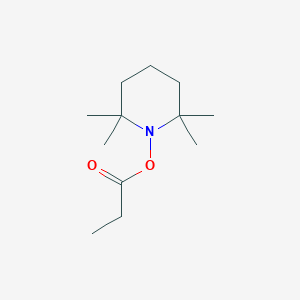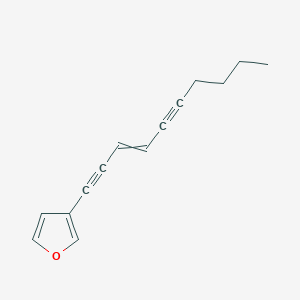
3-(Dec-3-ene-1,5-diyn-1-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dec-3-ene-1,5-diyn-1-yl)furan is a unique organic compound characterized by its furan ring substituted with a dec-3-ene-1,5-diyn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination . This reaction is carried out under controlled conditions to ensure the formation of the desired enediyne structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available biomass-derived furans and appropriate alkynes. The process may involve catalytic reactions and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
3-(Dec-3-ene-1,5-diyn-1-yl)furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)furan involves its ability to undergo cycloaromatization reactions, leading to the formation of reactive intermediates such as diradicals . These intermediates can interact with biological molecules, including DNA, leading to strand cleavage and potential anticancer activity. The molecular targets and pathways involved include DNA intercalation and hydrogen atom abstraction from the deoxyribose ring.
Comparación Con Compuestos Similares
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: Similar enediyne structure with comparable reactivity towards nucleophiles.
Cyclopenteno[3,4]cyclodec-1,5-diyne-3-ene: Another enediyne with similar chemical properties.
Uniqueness: 3-(Dec-3-ene-1,5-diyn-1-yl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo cycloaromatization and form reactive intermediates makes it particularly valuable in medicinal chemistry and materials science.
Propiedades
Número CAS |
823227-92-5 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-dec-3-en-1,5-diynylfuran |
InChI |
InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h7-8,11-13H,2-4H2,1H3 |
Clave InChI |
BCXLPZHDLAGSCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
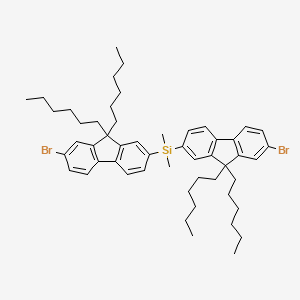
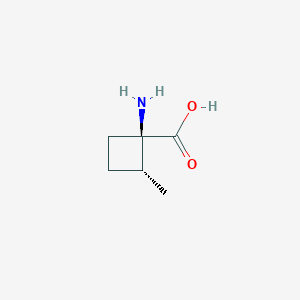
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
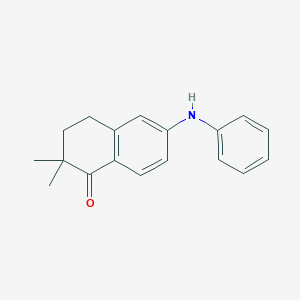

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
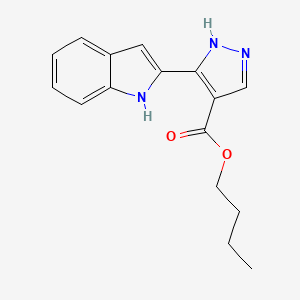
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
